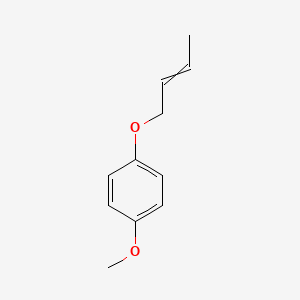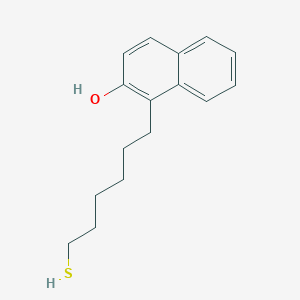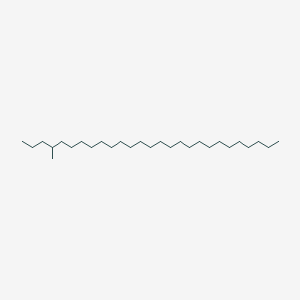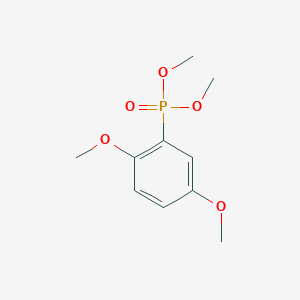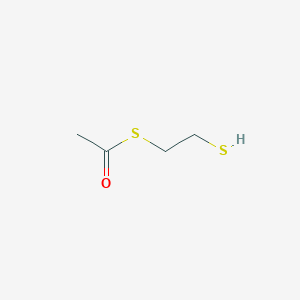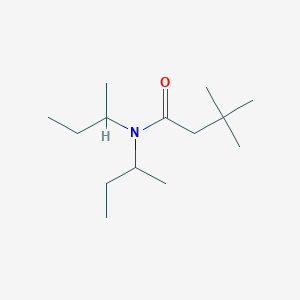
N,N-Di(butan-2-yl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Di(butan-2-yl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two butan-2-yl groups attached to the nitrogen atom and a 3,3-dimethylbutanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di(butan-2-yl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethylbutanoyl chloride with butan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3,3-dimethylbutanoyl chloride+butan-2-amine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
N,N-Di(butan-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N,N-Di(butan-2-yl)-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N,N-Di(butan-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N,N-Di(butan-2-yl)benzene-1,4-diamine: An aromatic amine used as an antioxidant in industrial applications.
N,N-Di(butan-2-yl)nitrous amide: A compound with similar structural features but different functional groups.
Uniqueness
N,N-Di(butan-2-yl)-3,3-dimethylbutanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of butan-2-yl groups and a 3,3-dimethylbutanamide backbone makes it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
91424-71-4 |
|---|---|
分子式 |
C14H29NO |
分子量 |
227.39 g/mol |
IUPAC名 |
N,N-di(butan-2-yl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H29NO/c1-8-11(3)15(12(4)9-2)13(16)10-14(5,6)7/h11-12H,8-10H2,1-7H3 |
InChIキー |
MXUNJMIJDZLNEO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)N(C(C)CC)C(=O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


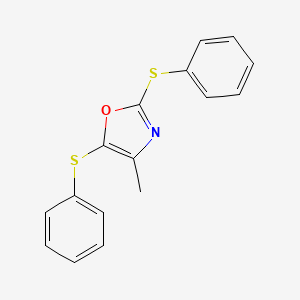
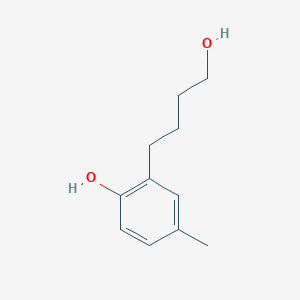
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
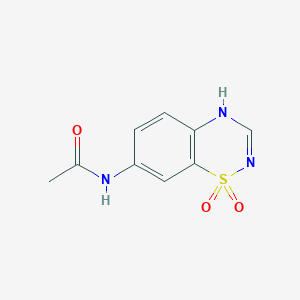
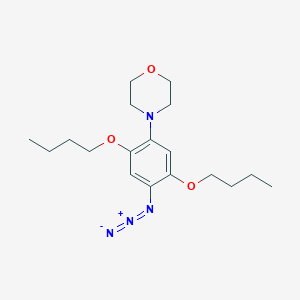
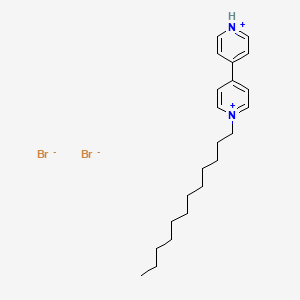
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)
![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
